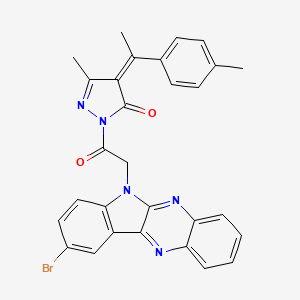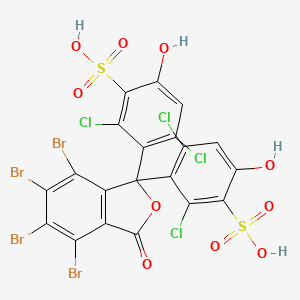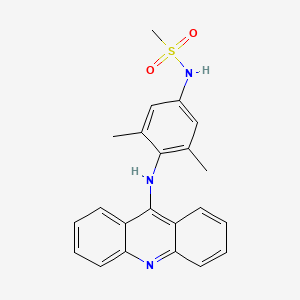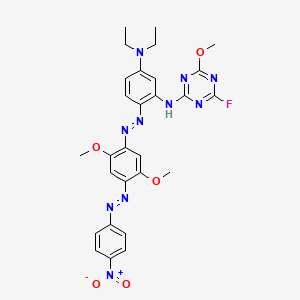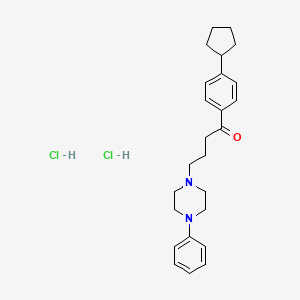
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a butanone backbone with substituted phenyl and piperazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the butanone backbone, followed by the introduction of the cyclopentylphenyl and phenylpiperazinyl groups through various substitution reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the butanone group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, possibly as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butanone, 1-(4-methylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
- 1-Butanone, 1-(4-cyclohexylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
Uniqueness
The uniqueness of 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in binding affinity, reactivity, and overall stability.
Propiedades
Número CAS |
112446-93-2 |
|---|---|
Fórmula molecular |
C25H34Cl2N2O |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
1-(4-cyclopentylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H32N2O.2ClH/c28-25(23-14-12-22(13-15-23)21-7-4-5-8-21)11-6-16-26-17-19-27(20-18-26)24-9-2-1-3-10-24;;/h1-3,9-10,12-15,21H,4-8,11,16-20H2;2*1H |
Clave InChI |
SNCMBOLLEKEJPO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


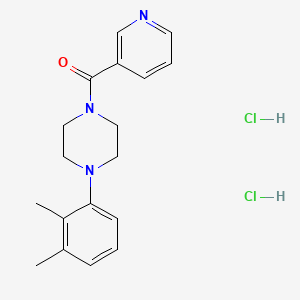
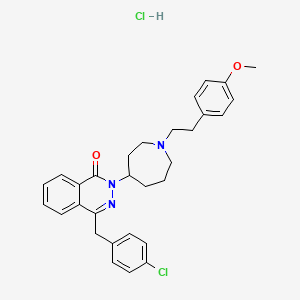
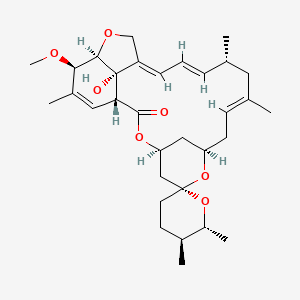
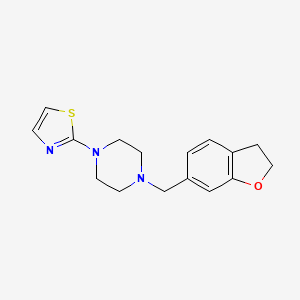

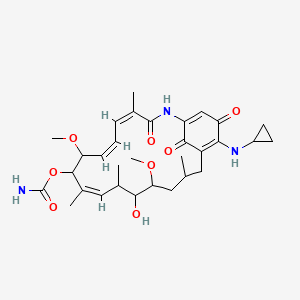
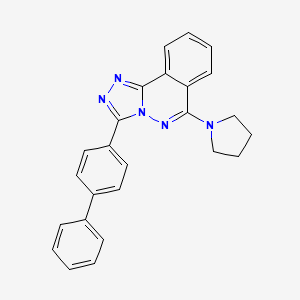

![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)

